2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-methoxybenzohydrazide can react with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
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Attachment of the Propyl Chain: : The oxadiazole derivative can then be reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the propyl chain.
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Formation of Isoindoline-1,3-dione: : The final step involves the reaction of the propyl-substituted oxadiazole with phthalic anhydride under acidic or basic conditions to form the isoindoline-1,3-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through various in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or dyes. Its unique functional groups can impart desirable properties to these materials, such as enhanced stability or specific optical characteristics.
Mechanism of Action
The mechanism of action of 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. If used in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Contains a chlorine atom instead of a methoxy group, which may impart different electronic and steric effects.
Uniqueness
The presence of the methoxy group in 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione can significantly influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to biological targets or undergo specific chemical reactions.
Properties
IUPAC Name |
2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-26-14-10-8-13(9-11-14)18-21-17(27-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCUFIIZXUCXQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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